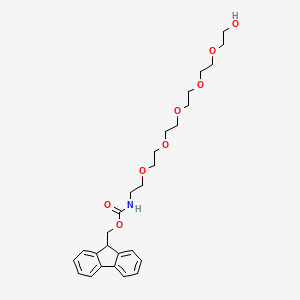

Fmoc-NH-PEG6-alcohol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a polyethylene glycol (PEG) linker, which increases solubility in aqueous media and is commonly used in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG6-alcohol typically involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with a polyethylene glycol derivative. The Fmoc group is introduced to protect the amine group, and the terminal hydroxyl group is retained for further derivatization or replacement with other reactive functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the standards required for research and industrial applications.

Types of Reactions:

Deprotection: The Fmoc group can be deprotected under basic conditions, typically using piperidine, to yield the free amine.

Substitution: The terminal hydroxyl group can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Substitution: Various reagents can be used depending on the desired functional group to be introduced at the terminal hydroxyl position.

Major Products Formed:

Deprotection: The major product is the free amine derivative of the compound.

Substitution: The products vary based on the substituent introduced at the terminal hydroxyl group.

科学研究应用

Fmoc-NH-PEG6-alcohol is widely used in scientific research due to its versatility and functional properties:

Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.

Biology: It is used in the modification of biomolecules, such as peptides and proteins, to enhance their solubility and stability.

Medicine: It is employed in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs).

Industry: It is used in the production of hydrogels and other materials for various industrial applications.

作用机制

The mechanism of action of Fmoc-NH-PEG6-alcohol primarily involves its role as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to reveal the free amine for further reactions. The PEG spacer enhances solubility and biocompatibility, making it suitable for use in drug delivery systems and other biomedical applications .

相似化合物的比较

Fmoc-NH-PEG4-alcohol: Similar structure with a shorter PEG chain.

Fmoc-NH-PEG8-alcohol: Similar structure with a longer PEG chain.

Fmoc-NH-PEG12-alcohol: Similar structure with an even longer PEG chain.

Comparison: Fmoc-NH-PEG6-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. The choice of PEG chain length can affect the properties of the final product, such as solubility, biocompatibility, and the ability to undergo further chemical modifications .

生物活性

Fmoc-NH-PEG6-alcohol is a compound that incorporates a fluorene-9-methoxycarbonyl (Fmoc) protecting group with a polyethylene glycol (PEG) chain, specifically containing six ethylene glycol units. This compound is primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and has garnered attention for its potential biological activities, particularly in antimicrobial applications and drug delivery systems.

- Molecular Formula : C29H39N1O10

- Molecular Weight : 561.62 g/mol

- CAS Number : 437655-96-4

- Structure : The compound consists of a hydrophilic PEG moiety linked to a hydrophobic Fmoc group, which can be cleaved to release the active drug component.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of PEGylated peptides, including those incorporating this compound. These studies indicate that:

- Efficacy Against Bacteria : The PEGylated constructs showed reduced hemolytic activity compared to their non-PEGylated counterparts, suggesting a safer profile for potential therapeutic applications. For instance, the hemolytic activity of certain conjugates decreased significantly when tested against Escherichia coli and other pathogens, indicating that PEGylation can enhance selectivity towards bacterial membranes while minimizing damage to human cells .

- Minimum Inhibitory Concentrations (MICs) : The MIC values for various PEGylated antimicrobial peptides have been documented, showcasing their effectiveness against a range of bacteria. For example, the Cpep-PEG-Cpep conjugate demonstrated superior antimicrobial activity compared to traditional antibiotics like ampicillin .

| Conjugate Type | MIC (µg/mL) | Activity Level |

|---|---|---|

| Cpep-PEG-Cpep | 0.5 | High |

| PepC-PEG-pepC | 2.0 | Moderate |

| PEG-(Cpep)2 | 4.0 | Low |

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound derivatives have been evaluated in various cell lines:

- Cell Viability Assays : The IC50 values for different PEGylated constructs were determined in HaCaT keratinocyte cells. Notably, the PEG-(Cpep)2 exhibited lower cytotoxicity compared to other designs, highlighting the importance of structural modifications in reducing adverse effects .

| Construct Type | IC50 (µg/mL) |

|---|---|

| PEG-(Cpep)2 | >512 |

| PEG-pepC | 455.63 |

| PepC-PEG-pepC | 33.22 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various PEGylated antimicrobial peptides demonstrated that the incorporation of this compound significantly enhanced the stability and efficacy of these compounds against resistant bacterial strains. The results indicated that these conjugates could serve as promising candidates for treating infections caused by multi-drug resistant organisms . -

Toxicity Reduction in Drug Delivery :

Another investigation focused on the use of this compound in ADC formulations revealed that the linker effectively reduced systemic toxicity while maintaining therapeutic efficacy. This was attributed to the selective targeting of cancer cells by the ADCs, which were designed to release cytotoxic agents only upon internalization by target cells .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO8/c29-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-28-27(30)36-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26,29H,9-21H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKONDHKVRJBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。